molecular formula C26H27N3O4 B2513381 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1203346-17-1

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2513381
CAS No.: 1203346-17-1
M. Wt: 445.519
InChI Key: SPWJWNWDIAKINM-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Urea formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 3,4-dimethoxybenzyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or dimethoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of the target compound.

    3,4-Dimethoxybenzyl isocyanate: Another precursor used in the synthesis.

    Other urea derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3,4-dimethoxybenzyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-32-23-13-10-18(15-24(23)33-2)17-27-26(31)28-21-12-11-19-9-6-14-29(22(19)16-21)25(30)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16H,6,9,14,17H2,1-2H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWJWNWDIAKINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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